molecular formula C22H30FNO14 B12864512 (1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

(1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

Cat. No.: B12864512
M. Wt: 551.5 g/mol
InChI Key: COXHVKPJIOSDPS-PLPOSAOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate” is a complex organic molecule that features multiple functional groups, including acetamido, diacetoxy, fluoro, and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:

    Formation of the tetrahydro-2H-pyran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the acetamido group: This step may involve the reaction of an amine with acetic anhydride or acetyl chloride.

    Acetylation of hydroxyl groups: The hydroxyl groups can be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The acetamido and methoxycarbonyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The fluoro group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the acetamido and fluoro groups suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. The fluoro group is often found in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-chloro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
  • (1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

Uniqueness

The uniqueness of the compound lies in the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds with different halogen substituents. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C22H30FNO14

Molecular Weight

551.5 g/mol

IUPAC Name

methyl (2S,4R,5S,6R)-5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20?,22+/m1/s1

InChI Key

COXHVKPJIOSDPS-PLPOSAOFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C([C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.